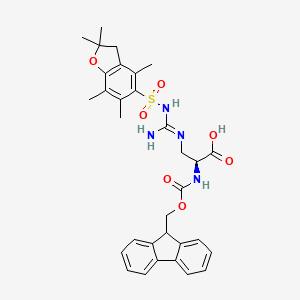

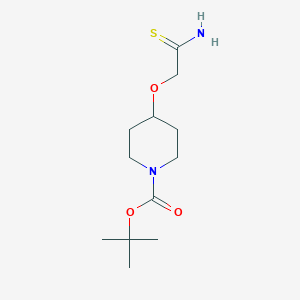

4-Thiocarbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester

概要

説明

“4-Thiocarbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H22N2O3S and a molecular weight of 274.38474 .

Synthesis Analysis

The synthesis of similar compounds often involves the use of the Steglich esterification , a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .科学的研究の応用

4-Thiocarbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester has been studied for its potential applications in various fields of science. It has been found to have anti-inflammatory and anti-fungal properties, and has been used in the study of the mechanism of action of drugs. It has also been used in the study of cell signaling pathways, and in the study of the structure and function of enzymes. Additionally, this compound has been used in the study of protein-protein interactions and in the study of the structure and function of proteins.

作用機序

The mechanism of action of 4-Thiocarbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester is still not completely understood. However, it is believed that this compound binds to certain proteins in the cell and modifies their function, leading to changes in the cell’s behavior. Additionally, this compound is believed to interfere with certain enzymes and other proteins, leading to changes in the cell’s metabolism.

Biochemical and Physiological Effects

This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain bacteria and fungi, and can also inhibit the activity of certain enzymes. Additionally, this compound has been found to modulate the activity of certain cell signaling pathways, leading to changes in the cell’s behavior.

実験室実験の利点と制限

One of the main advantages of using 4-Thiocarbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is a relatively expensive compound, which can limit its use in laboratory experiments.

将来の方向性

Future research on 4-Thiocarbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester should focus on further elucidating its mechanism of action and exploring its potential applications in various fields of science. Additionally, further research should be conducted to identify new methods of synthesis and to optimize existing methods. Additionally, further research should be conducted to identify new uses for this compound, such as in drug development and in the study of protein-protein interactions. Finally, further research should be conducted to identify potential advantages and limitations for its use in laboratory experiments.

Safety and Hazards

特性

IUPAC Name |

tert-butyl 4-(2-amino-2-sulfanylideneethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3S/c1-12(2,3)17-11(15)14-6-4-9(5-7-14)16-8-10(13)18/h9H,4-8H2,1-3H3,(H2,13,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGMUOIYZGUJBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

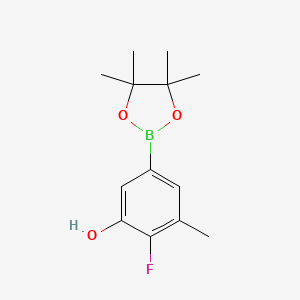

![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)

![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)

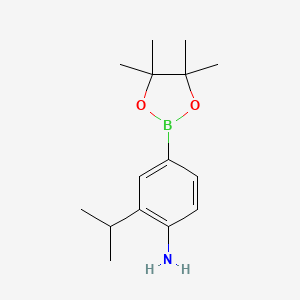

![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)